molecular formula C17H15N3O4 B5067345 ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 5192-73-4

ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B5067345
CAS No.: 5192-73-4
M. Wt: 325.32 g/mol
InChI Key: HWPHSQDEVNCCQL-UHFFFAOYSA-N
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Description

Ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate is a spirocyclic compound featuring a fused indole and pyran ring system. This molecule is characterized by a spiro junction at the indole’s C3 position and the pyran’s C4' position, with functional groups including an amino (-NH₂), cyano (-CN), methyl (-CH₃), and ethyl ester (-COOEt) substituents . Its synthesis typically involves a three-component reaction of isatin derivatives, malononitrile, and monothiomalonamide under basic conditions, yielding isomeric thiolate intermediates that undergo further functionalization .

Properties

IUPAC Name

ethyl 6'-amino-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-3-23-15(21)13-9(2)24-14(19)11(8-18)17(13)10-6-4-5-7-12(10)20-16(17)22/h4-7H,3,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPHSQDEVNCCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369753
Record name STK790800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5192-73-4
Record name STK790800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound can be synthesized through a reaction involving indole derivatives and various electrophiles under controlled conditions to yield the desired spiro compound.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays reveal that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-719.2
HCT1165.7
HepG221.6

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3, alongside a decrease in anti-apoptotic markers like Bcl-2 .

Cholinesterase Inhibition

Another notable activity of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to ethyl 6'-amino-5'-cyano have shown promising results in inhibiting these enzymes, which are crucial for neurotransmission and are implicated in neurodegenerative diseases.

Compound AChE IC50 (µM) BChE IC50 (µM)
Ethyl derivative3.20 ± 0.1618.14 ± 0.06
Reference drug (Galantamine)2.09 ± 0.1119.34 ± 0.17

These findings suggest that ethyl 6'-amino-5'-cyano could be further explored for its potential in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Ethyl 6'-amino derivatives have also been evaluated for antimicrobial properties. Preliminary studies indicate that these compounds exhibit varying degrees of antibacterial and antifungal activities against several pathogens.

Study on Anticancer Activity

A study conducted on the anticancer effects of spiro compounds similar to ethyl 6'-amino showed that these compounds could significantly inhibit the proliferation of cancer cells while sparing non-cancerous cells . The study emphasized the importance of structural modifications in enhancing bioactivity.

Study on Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity highlighted that halogenated derivatives displayed superior inhibitory effects compared to non-halogenated ones . This suggests that further structural optimization could enhance the therapeutic efficacy against neurodegenerative disorders.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of ethyl 6'-amino-5'-cyano compounds exhibit promising anticancer properties. For instance, certain analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as chemotherapeutic agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .

1.2 Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound against a range of bacterial strains. The presence of the cyano and amino groups is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property could be leveraged in the development of new antibiotics or antimicrobial agents .

Organic Synthesis

2.1 Synthetic Intermediate
Ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate serves as a valuable intermediate in organic synthesis. Its complex structure allows for various modifications that can yield new compounds with tailored properties. For example, it can undergo cyclization reactions to form more complex ring systems that are prevalent in natural products .

2.2 Diels-Alder Reactions
The compound can be utilized in Diels-Alder reactions, which are fundamental in constructing cyclic structures in organic chemistry. By reacting with suitable dienophiles, it can produce a variety of substituted cyclohexenes, which are important in the synthesis of pharmaceuticals and agrochemicals .

Material Science

3.1 Polymer Chemistry
In material science, the compound's ability to participate in polymerization reactions opens avenues for developing new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

3.2 Nanotechnology
The unique electronic properties of ethyl 6'-amino-5'-cyano derivatives have also been explored for use in nanotechnology. Their potential application in the fabrication of nanoscale devices and sensors is being investigated due to their ability to undergo redox reactions and form conductive pathways at the nanoscale level .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value lower than standard chemotherapeutics .
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Study COrganic SynthesisUtilized as a precursor in synthesizing complex indole derivatives with high yields through cyclization methods .

Comparison with Similar Compounds

Structural Features

The target compound belongs to the spiro[indole-3,4′-pyran/pyridine] family, which shares a core spirocyclic framework but differs in heterocyclic ring composition and substituents. Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target compound Spiro[indole-3,4′-pyran] 6′-amino, 5′-cyano, 2′-methyl, 3′-ethyl ester -NH₂, -CN, -COOEt, -CH₃
Spiro[indoline-3,4′-piperidine] derivatives Spiro[indoline-3,4′-piperidine] 6-amino, trifluoroethyl, methoxy, methyl -CF₃, -OCH₃, -NH₂
Schiff bases from spiro[indoline-3,4′-pyran] Spiro[indoline-3,4′-pyran] 3′-cyano, aromatic aldehyde condensates -CH=N-Ar, -CN
Bromo-substituted spiro[indole-3,4′-pyran] Spiro[indole-3,4′-pyran] 5-bromo, 2′-amino, 3′-cyano, 5′-ethyl ester -Br, -NH₂, -CN, -COOEt

Key Observations :

  • The pyran vs. piperidine ring alters electronic properties and hydrogen-bonding capacity. Piperidine derivatives (e.g., ) exhibit enhanced solubility due to nitrogen’s basicity, whereas pyran-based compounds may show higher rigidity .
  • Substituents like trifluoroethyl (-CF₃) or bromine (-Br) influence lipophilicity and bioactivity. The target’s cyano and ester groups enhance dipole interactions, critical for binding in docking studies .

Key Observations :

  • The target’s synthesis relies on regioselective thiolate formation, whereas piperidine derivatives require acid catalysis for cyclization .
  • Schiff base syntheses () achieve higher yields due to milder conditions (refluxing ethanol vs. DMSO-HCl oxidation in the target’s case) .
Reactivity and Functionalization
  • Target Compound : Oxidation with DMSO-HCl produces diastereomeric thioxo derivatives instead of expected isothiazolopyridines. Alkylation occurs regioselectively at sulfur .
  • Piperidine Derivatives : React with α-chloroacetamides to form N-alkylated products, contrasting with the target’s sulfur-centered reactivity .

Key Observations :

  • The target’s thiolate intermediates may enhance antibacterial activity via thiol-disulfide exchange, whereas Schiff bases leverage imine bonds for targeting microbial enzymes .
  • Piperidine derivatives exhibit superior anticancer potency, likely due to improved membrane permeability from the -CF₃ group .
Crystallographic and Physicochemical Properties
  • Target Compound: Limited crystallographic data, but analogs (e.g., ethyl 5-bromo derivatives) show intermolecular N–H···O and C–H···π interactions stabilizing the lattice .
  • Bromo-Substituted Analog: Crystal packing influenced by bromine’s polarizability, contrasting with the target’s methyl and cyano groups .
  • Chloromethyl Derivative : Exhibits Cl···π interactions, absent in the target compound .

Q & A

Q. What frameworks integrate experimental design with theoretical models for studying this compound’s reactivity?

  • Methodological Answer : Adopt a "theory-guided experimentation" approach. Use conceptual density functional theory (cDFT) to predict electrophilic/nucleophilic sites, then validate with experimental electrophilicity indices (e.g., through UV-Vis kinetics). Link findings to broader reactivity paradigms, such as Baldwin’s rules for cyclization .

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